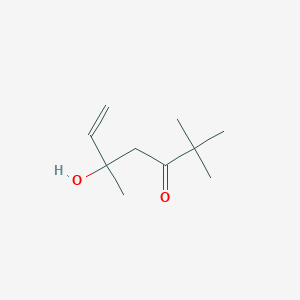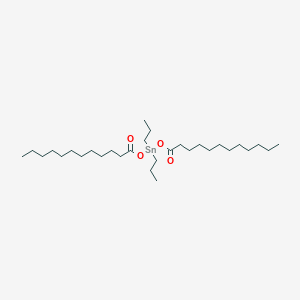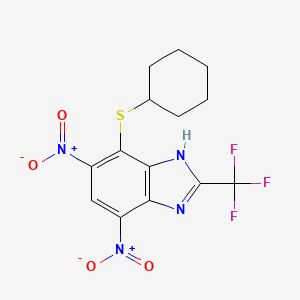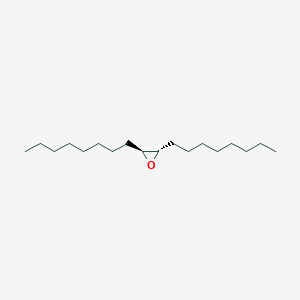
Acetic acid;2-(chloromethylsulfanyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(chloromethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and 2-(chloromethylsulfanyl)ethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the food industry as vinegar 2-(chloromethylsulfanyl)ethanol is an organic compound containing a chloromethyl group attached to a sulfanyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(chloromethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-(chloromethylsulfanyl)ethanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For example, the carbonylation of methanol to produce acetic acid can be combined with the chloromethylation of ethanol to yield the desired compound. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(chloromethylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(chloromethylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Wirkmechanismus
The mechanism of action of acetic acid;2-(chloromethylsulfanyl)ethanol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethanol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Ethanol: A common alcohol used as a solvent and in alcoholic beverages.
Chloromethylsulfanyl derivatives: Compounds containing the chloromethylsulfanyl group, used in various chemical reactions.
Uniqueness
Acetic acid;2-(chloromethylsulfanyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
59278-05-6 |
|---|---|
Molekularformel |
C5H11ClO3S |
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
acetic acid;2-(chloromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H7ClOS.C2H4O2/c4-3-6-2-1-5;1-2(3)4/h5H,1-3H2;1H3,(H,3,4) |
InChI-Schlüssel |
YFLUPXSOWOEZQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CSCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)



